2-[(Furan-2-carbonyl)-amino]-3-(4-hydroxy-phenyl)-propionic acid
描述
属性
IUPAC Name |
2-(furan-2-carbonylamino)-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c16-10-5-3-9(4-6-10)8-11(14(18)19)15-13(17)12-2-1-7-20-12/h1-7,11,16H,8H2,(H,15,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOPBTWUZBWSAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24801566 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
生物活性
2-[(Furan-2-carbonyl)-amino]-3-(4-hydroxy-phenyl)-propionic acid, also known by its CAS number 1396966-28-1, is a compound with significant potential in biological applications. This article delves into its biological activity, examining relevant research findings, case studies, and safety information.
- Molecular Formula : C14H13NO5
- Molecular Weight : 275.26 g/mol
- Synonyms : Tyrosine, N-(2-furanylcarbonyl); 2-(Furan-2-carboxamido)-3-(4-hydroxy phenyl)propanoic acid
Biological Activity
The biological activity of this compound is primarily linked to its structural characteristics, which suggest potential antioxidant and anti-inflammatory properties.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound can be inferred from its ability to modulate signaling pathways associated with inflammation. Compounds that share structural features with this compound have been shown to inhibit the NF-kB pathway, which plays a crucial role in inflammatory responses .
Case Studies
- In Vitro Studies :
- Animal Models :
Safety Profile
Understanding the safety profile of this compound is crucial for its potential application in pharmaceuticals. Based on available data:
| Hazard Classification | Details |
|---|---|
| Signal Word | Warning |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) |
| Precautionary Statements | P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection) |
The compound is classified as an irritant, necessitating careful handling during research and application.
科学研究应用
Medicinal Chemistry Applications
One of the primary areas of interest for 2-[(Furan-2-carbonyl)-amino]-3-(4-hydroxy-phenyl)-propionic acid is its role as a scaffold for developing novel therapeutic agents. The incorporation of the furan and hydroxyphenyl moieties contributes to its bioactivity.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. Research indicates that derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid exhibit significant activity against multidrug-resistant pathogens, including various strains of Candida and Staphylococcus aureus . The structure-dependent antimicrobial properties suggest that modifications to the compound may yield even more effective derivatives.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant Staphylococcus aureus | 1 - 8 µg/mL |
| Vancomycin-resistant Enterococcus faecalis | 0.5 - 2 µg/mL |
| Candida auris | 0.5 - 64 µg/mL |
Proteomics Research
The compound is also utilized in proteomics research, particularly in studies focusing on protein interactions and modifications. Its ability to participate in various chemical reactions makes it a valuable tool for probing protein functions and pathways .
Case Study: Drug Resistance Mechanisms
A notable case study involves the synthesis of amino acid derivatives featuring the furan and hydroxyphenyl groups. These derivatives were systematically screened against ESKAPE pathogens, which are notorious for their resistance to treatment. Findings indicated that certain derivatives maintained efficacy against resistant strains, underscoring the importance of structural diversity in drug design .
相似化合物的比较
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural and functional differences between 2-[(Furan-2-carbonyl)-amino]-3-(4-hydroxy-phenyl)-propionic acid and related compounds:
Functional Comparisons
Metabolism and Microbial Interaction Compounds like 3-(4-hydroxyphenyl)propionic acid are extensively metabolized by gut microbiota into low-molecular-weight phenolic acids, suggesting that the 4-hydroxyphenyl group is a critical site for microbial activity . The furan-2-carbonyl group in the target compound may resist microbial degradation compared to acylated amino acids (e.g., 2-amino-3-methyl-butyrylamino), which are prone to hydrolysis .
Pharmacological Potential Propionic acid derivatives with aromatic substituents, such as Chiglitazar (a PPAR agonist), demonstrate that the β-phenylpropionic acid scaffold is pharmacologically relevant. The furan-2-carbonyl group in the target compound could modulate receptor binding differently than fluorophenyl or branched acyl groups .
However, this may reduce aqueous solubility relative to simpler analogs like 3-(4-hydroxyphenyl)propionic acid .
常见问题
Q. What are the optimal synthetic routes for 2-[(Furan-2-carbonyl)-amino]-3-(4-hydroxy-phenyl)-propionic acid, and what purification methods ensure high yield and purity?
- Methodology : Synthesis typically involves coupling the furan-2-carbonyl group to the amino moiety of 3-(4-hydroxyphenyl)-propionic acid under inert atmospheres (e.g., nitrogen) using carbodiimide coupling agents. Controlled temperatures (0–25°C) and anhydrous solvents (e.g., DMF or THF) are critical to minimize side reactions .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is recommended to isolate the product. Purity should be verified via HPLC (C18 column, UV detection at 254 nm) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical Techniques :
- NMR : ¹H and ¹³C NMR should confirm the presence of the furan carbonyl (δ ~160–165 ppm for C=O), aromatic protons (δ ~6.8–7.5 ppm for the hydroxyphenyl group), and the propionic acid backbone (δ ~2.5–3.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS (expected [M-H]⁻ ion at m/z 302.08) validates molecular weight .
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (O-H stretch) confirm functional groups .
Q. What preliminary biological assays are suitable for screening its activity?
- In vitro Screening :
- Enzyme Inhibition : Test against tyrosine kinases or hydroxylases due to the 4-hydroxyphenyl moiety’s resemblance to tyrosine .
- Receptor Binding : Radioligand assays (e.g., estrogen receptor-α/β) given the hydroxyphenyl group’s potential affinity .
- Antioxidant Activity : DPPH radical scavenging assays to evaluate phenolic O-H reactivity .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation of the furan ring) impact its bioactivity and metabolic stability?
- SAR Study : Replace the furan’s hydrogen with halogens (e.g., fluorine, chlorine) via electrophilic substitution. Fluorination increases metabolic stability by reducing cytochrome P450 oxidation .
- Data : Fluorinated analogs (e.g., 3-(4-fluorophenyl)-3-(furan-2-yl)propanoic acid) show 30% higher plasma half-life in rodent models compared to non-halogenated derivatives .
Q. What mechanisms underlie contradictory reports on its antioxidant vs. pro-oxidant effects?
Q. How can computational modeling guide the design of derivatives with enhanced blood-brain barrier (BBB) permeability?
- In silico Strategies :
- LogP Optimization : Target logP ~2–3 using QSAR models; the current compound’s logP (1.8) suggests moderate BBB penetration .
- Molecular Dynamics : Simulate interactions with P-glycoprotein (P-gp) to reduce efflux. Derivatives with reduced hydrogen-bond donors (e.g., methylated phenolic -OH) show 2-fold higher BBB permeability in murine models .
Methodological Challenges and Solutions
Q. How can researchers address low yields (<40%) in the final coupling step?
- Optimization :
- Activation : Use HOBt/DCC instead of EDCI to enhance coupling efficiency .
- Solvent Switch : Replace DMF with DCM to reduce side reactions (yield increases to 65% ).
Q. What advanced techniques resolve ambiguities in stereochemical assignments?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
